molecular formula C13H19ClN2S B1364009 4-(1-Adamantyl)-2-aminothiazole hydrochloride CAS No. 462605-77-2

4-(1-Adamantyl)-2-aminothiazole hydrochloride

Cat. No.: B1364009
CAS No.: 462605-77-2
M. Wt: 270.82 g/mol
InChI Key: VPQRNQJFCJUSDM-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)-2-aminothiazole hydrochloride is a compound that features a unique adamantyl group attached to a thiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The adamantyl group is known for its rigidity and bulkiness, which can impart unique properties to the molecules it is attached to.

Biochemical Analysis

Biochemical Properties

4-(1-Adamantyl)-2-aminothiazole hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain viral proteins, inhibiting their function and thereby exhibiting antiviral properties . The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the replication of influenza A virus by interfering with the viral RNA release into the host cell nucleus . This compound can also impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as viral proteins, and inhibits their function. This inhibition can prevent the replication of viruses, as seen with influenza A . Additionally, it can modulate enzyme activity by binding to their active sites, leading to either inhibition or activation of the enzyme. Changes in gene expression can also occur as a result of these interactions, further influencing cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cytotoxic effects at higher concentrations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antiviral and enzyme-modulating properties without significant adverse effects . At higher doses, toxic effects such as cytotoxicity and organ damage have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of various metabolites . These metabolic processes can influence the compound’s efficacy and toxicity. For instance, hydroxylation of the adamantyl group has been identified as a major metabolic pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Adamantyl)-2-aminothiazole hydrochloride typically involves the reaction of 1-adamantylamine with a thiazole derivative under specific conditions. One common method involves the use of 1-bromoadamantane as a starting material, which is reacted with thiazole in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of environmentally friendly solvents and reagents is also prioritized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Adamantyl)-2-aminothiazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of adamantyl ketones or alcohols, while reduction can yield adamantyl amines or hydrocarbons .

Scientific Research Applications

4-(1-Adamantyl)-2-aminothiazole hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Known for its antiviral and antiparkinsonian properties.

    Rimantadine: Similar to amantadine but with improved pharmacokinetic properties.

    Tromantadine: Used as an antiviral agent.

    Ladasten: A psychostimulant with neuroprotective properties.

Uniqueness

4-(1-Adamantyl)-2-aminothiazole hydrochloride is unique due to the presence of both the adamantyl group and the thiazole ring, which impart distinct chemical and biological properties. The combination of these two moieties allows for a wide range of applications and interactions that are not possible with other similar compounds .

Properties

IUPAC Name

4-(1-adamantyl)-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S.ClH/c14-12-15-11(7-16-12)13-4-8-1-9(5-13)3-10(2-8)6-13;/h7-10H,1-6H2,(H2,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQRNQJFCJUSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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